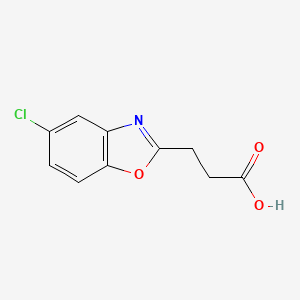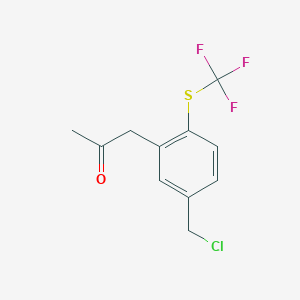![molecular formula C14H17N5S B14039225 4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)
4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine is a complex organic compound that belongs to the class of bipyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a methylthio group, and a bipyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine typically involves multi-step reactions. One common method involves the condensation of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione with triethyl orthoformate to prepare an intermediate compound. This intermediate is then reacted with an aqueous solution of hydroxylamine hydrochloride and an inorganic base in an organic solvent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that minimize waste and energy consumption. The process typically involves the preparation of key intermediates followed by their conversion to the final product through controlled reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of vacuolar protein sorting 34 (Vps34), a class II phosphoinositide 3-kinase involved in autophagosome formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N⁸-(Cyclopropylmethyl)-N⁴-(2-(methylthio)phenyl)-2-(1-piperazinyl)-pyrimido[5,4-d]pyrimidine-4,8-diamine: A similar compound with a pyrimidinopyrimidine core.
Vps34 inhibitor 1 (Compound 19): Another bipyrimidine derivative with similar inhibitory properties.
Uniqueness
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine is unique due to its specific structural features, such as the cyclopropylmethyl and methylthio groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H17N5S |
|---|---|
Poids moléculaire |
287.39 g/mol |
Nom IUPAC |
4-(cyclopropylmethyl)-N-methyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5S/c1-15-13-17-8-10(12(18-13)7-9-3-4-9)11-5-6-16-14(19-11)20-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,17,18) |
Clé InChI |
RDZYXHOUZBHQKR-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





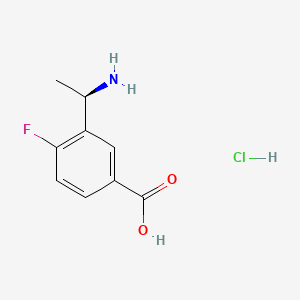
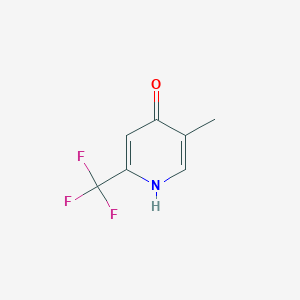

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)
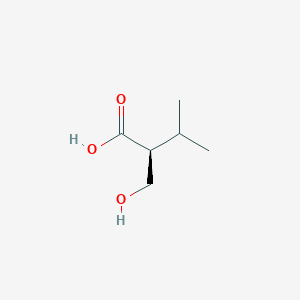
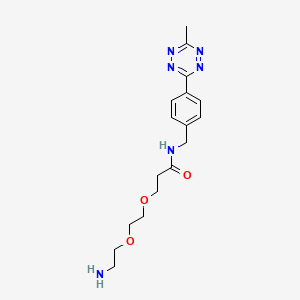
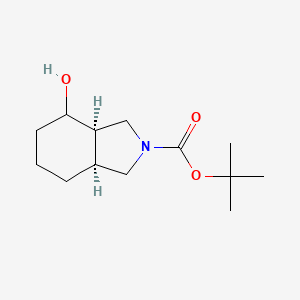
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)
